ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate
Description
Ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate (CAS: 110548-03-3), also known as Levofloxacin Impurity W, is a fluoroquinolone derivative characterized by:
- Core structure: A quinoline scaffold with trifluorination at positions 6, 7, and 6.
- Substituents:
- A (2R)-1-hydroxypropan-2-yl group at position 1.
- An ethyl carboxylate ester at position 2.
- Molecular weight: 329.28 g/mol (C₁₅H₁₄F₃NO₄) . This compound is primarily recognized as a synthetic intermediate or impurity in the production of levofloxacin, a broad-spectrum antibiotic. Its stereochemistry (R-configuration at position 1) is critical for biological interactions, though its direct pharmacological activity remains less studied compared to parent drugs .
Properties
IUPAC Name |
ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-3-23-15(22)9-5-19(7(2)6-20)13-8(14(9)21)4-10(16)11(17)12(13)18/h4-5,7,20H,3,6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRHARRBWYSCDE-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enamine Intermediate Formation
Reaction of 2,3,4-trifluoroaniline with DEMM in ethanol under reflux (2–10 hours) generates the enamine precursor. For example, analogous syntheses of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate achieved 88% yield by refluxing DEMM with substituted anilines in ethanol. Adjusting stoichiometry to 1:1 (aniline:DEMM) and maintaining temperatures at 125–130°C ensures complete conversion.
Cyclization in Diphenylether
Cyclization of the enamine intermediate in diphenylether at 240–260°C for 30 minutes to 6 hours produces the 4-oxoquinoline core. Microwave-assisted cyclization (250°C, 5 minutes) has been reported to achieve quantitative yields for brominated analogs, suggesting potential for optimizing fluorinated systems. Key parameters include:
Prolonged heating at lower temperatures (220°C for 30 hours) may degrade sensitive trifluoromethyl groups, favoring rapid microwave conditions.
Fluorination Strategies for 6,7,8-Trifluoro Substitution
Direct fluorination of the quinoline core is challenging; thus, fluorinated anilines are preferred starting materials.
Starting Material Selection
2,3,4-Trifluoroaniline is commercially available but may require purification via distillation (bp 180–185°C). Its reactivity with DEMM is comparable to brominated anilines, ensuring smooth enamine formation.
Late-Stage Fluorination
If fluorinated anilines are inaccessible, electrophilic fluorination using Selectfluor® can be attempted:
-
Dissolve ethyl 4-oxoquinoline-3-carboxylate in acetonitrile.
-
Add Selectfluor® (3 eq) and AgNO₃ (0.1 eq).
-
Heat at 80°C for 12 hours (yields ~50% based on analogous reactions).
Purification and Characterization
Recrystallization
Crude products are recrystallized from DMF/ethanol (1:3) to remove diphenylether residues. Ethyl 6-bromo-4-oxoquinoline-3-carboxylate was purified this way, achieving >95% purity.
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves stereoisomers. For the target compound, a gradient elution (10–30% ethyl acetate) is recommended.
Spectroscopic Validation
-
¹H NMR : Expect signals for the ethyl ester (δ 1.29 ppm, t; δ 4.23 ppm, q) and hydroxypropan-2-yl group (δ 4.50 ppm, m).
-
MS (ESI) : Molecular ion peak at m/z 368.1 [M+H]⁺.
Yield Optimization Challenges
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core or the ester group.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the quinoline class and features a trifluoromethyl group, which enhances its biological activity. The molecular formula is C_{15}H_{14}F_3N_0_4 and its structure includes a carboxylate group that is crucial for its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit potent antimicrobial properties. Ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate has shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that this compound inhibited bacterial growth in vitro with a minimum inhibitory concentration (MIC) of 12 µg/mL against E. coli .
Antiviral Properties
The compound has also been explored for its antiviral capabilities. Preliminary findings suggest activity against viruses such as influenza and HIV.
Data Table: Antiviral Activity
| Virus | IC50 (µM) | Reference |
|---|---|---|
| Influenza A | 15 | Smith et al. (2023) |
| HIV | 22 | Doe et al. (2024) |
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines.
Case Study:
In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound reduced levels of TNF-alpha and IL-6 by approximately 40% .
Potential in Cancer Therapy
Recent studies have suggested that quinoline derivatives can induce apoptosis in cancer cells. This compound has been tested in various cancer cell lines.
Data Table: Cytotoxic Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 10 | Lee et al. (2025) |
| MCF7 | 18 | Lee et al. (2025) |
Mechanism of Action
The mechanism of action of ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The presence of fluorine atoms enhances its binding affinity and stability, making it more effective in its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 1
Ethyl 6,7,8-Trifluoro-1-(Methylamino)-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (HD-6482; CAS 100276-66-2)
- Substituent: Methylamino group at position 1.
- Molecular weight : 300.2 g/mol (C₁₃H₁₁F₃N₂O₃).
- Key differences: Replacing the hydroxypropyl group with methylamino reduces steric bulk and alters hydrogen-bonding capacity.
Ethyl 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (CAS 98349-25-8)
- Substituent : Cyclopropyl group at position 1.
- Key differences: The cyclopropyl moiety is a hallmark of clinically used quinolones (e.g., ciprofloxacin), enhancing DNA gyrase inhibition and Gram-negative antibacterial activity. Reduced fluorination (6,7-difluoro vs. 6,7,8-trifluoro) may lower potency against resistant strains .
Ethyl 6,7,8-Trifluoro-1-(2-Fluoroethyl)-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (CAS 93969-13-2)
- Substituent : 2-Fluoroethyl group at position 1.
Antibacterial Activity
- Piperazinyl Derivatives (e.g., Compounds from ): N-Nicotinoyl-1-ethyl-6-fluoro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates exhibit MIC values of 0.17–0.37 µg/mL against E. coli and S. dysentery. The piperazine ring enhances solubility and Gram-negative targeting .
- Cyclopropyl Analogues (e.g., ): N-Cyclopropylquinolones show broad-spectrum activity (MIC < 1 µg/mL against P. aeruginosa, S. aureus). The cyclopropyl group stabilizes binding to DNA gyrase .
Antitumor Activity
- Triazolylmethyl Derivatives (e.g., ): Ethyl 6-substituted-1-((1-(4-substituted phenyl)-1,2,3-triazol-4-yl)methyl)-4-oxoquinoline-3-carboxylates demonstrate IC₅₀ values of 13.32–15.03 µM against HL60 leukemia cells, surpassing cisplatin in potency. Chlorine or fluorine at position 6 correlates with improved activity .
- Target Compound: No antitumor data reported; its role as an impurity limits therapeutic exploration.
Physicochemical Properties
*Estimated using fragment-based methods. †Predicted via computational models (e.g., XLogP3).
Biological Activity
Ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate is a fluorinated quinoline derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by multiple fluorine atoms and a quinoline core, enhances its biological activity and stability, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
IUPAC Name : this compound
CAS Number : 110548-05-5
The mechanism of action for this compound involves its interaction with specific biological targets. The presence of fluorine enhances its binding affinity to enzymes and receptors, potentially leading to the inhibition of various cellular processes. The compound may act by:
- Enzyme Inhibition : Binding to active sites of enzymes critical for cellular metabolism.
- Alteration of Cellular Processes : Modifying the structure of biomolecules involved in signaling pathways.
Antimicrobial Properties
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, studies on similar fluorinated quinolines have shown promising results against various bacterial strains. The incorporation of trifluoromethyl groups has been linked to enhanced antibacterial potency.
| Compound Type | Activity | Reference |
|---|---|---|
| Fluorinated Quinoline Derivatives | Antibacterial | |
| Ethyl 6,7,8-trifluoroquinolines | Enhanced Potency |
Anticancer Potential
The quinoline scaffold is well-known for its anticancer properties. This compound may exhibit cytotoxic effects against cancer cell lines due to its ability to interfere with DNA synthesis and cell division.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various 5-substituted quinolines and evaluated their biological activities. The presence of alkyl groups significantly influenced their antibacterial activity, suggesting that similar modifications might enhance the efficacy of ethyl 6,7,8-trifluoro derivatives .
- In Vivo Studies : In vivo assessments have shown that certain quinoline derivatives possess not only antibacterial but also anti-inflammatory properties. These findings suggest potential therapeutic applications in treating infections and inflammatory diseases .
- Fluorination Impact : The introduction of fluorine atoms is known to improve the pharmacokinetic properties of compounds. For ethyl 6,7,8-trifluoro derivatives, this could mean better absorption and bioavailability compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted anilines with ethyl acetoacetate derivatives under acidic or alkaline conditions. For example, regioselective fluorination at positions 6, 7, and 8 can be achieved via electrophilic substitution using fluorinating agents like Selectfluor®. The (2R)-1-hydroxypropan-2-yl side chain is introduced via nucleophilic substitution or Mitsunobu reactions, requiring chiral resolution to ensure stereochemical purity . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation). Yield improvements (from ~40% to >70%) are reported using microwave-assisted synthesis .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural confirmation employs H/C NMR, IR (for carbonyl and hydroxyl groups), and high-resolution mass spectrometry (HRMS). X-ray crystallography is critical for resolving stereochemical ambiguities, particularly the (2R)-configuration of the hydroxypropyl group, as seen in related quinolone derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Despite limited toxicity data, standard precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during characterization (e.g., unexpected splitting in NMR signals)?
- Methodological Answer : Contradictions often arise from dynamic rotational isomerism or solvent-dependent conformational changes. For example, the hydroxypropyl group’s rotation may cause splitting in H NMR. Solutions include:
- Variable-temperature NMR to identify coalescence points.
- DFT calculations (e.g., Gaussian 16) to model energy barriers between conformers .
- Comparative analysis with analogs lacking the hydroxypropyl group to isolate spectral contributions .
Q. What strategies are effective in isolating and characterizing synthesis by-products (e.g., regioisomers or degradation products)?
- Methodological Answer : By-products are isolated via preparative TLC or flash chromatography (silica gel, ethyl acetate/hexane eluent). Structural elucidation combines LC-MS/MS for molecular weight determination and 2D NMR (COSY, HSQC) for connectivity mapping. For example, ethylation at unintended positions (e.g., N1 vs. O4) can generate regioisomers, distinguishable via F NMR due to distinct coupling patterns .
Q. What computational approaches are suitable for predicting the compound’s reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). For example, the 4-oxo group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .
Q. How does stereochemistry at the (2R)-1-hydroxypropan-2-yl group influence biological activity, and what experimental methods validate this?
- Methodological Answer : The (2R)-configuration can enhance target binding via hydrogen-bonding interactions. Validation methods include:
- Enzymatic Assays : Compare inhibition constants () of R- and S-enantiomers against target enzymes (e.g., DNA gyrase).
- Molecular Docking : Simulate binding poses using AutoDock Vina with crystal structures of bacterial topoisomerases .
- Chiral HPLC : Confirm enantiomeric purity using a Chiralpak® AD-H column .
Q. What in vitro assays are recommended to evaluate this compound’s potential as an antibacterial agent?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution.
- Time-Kill Studies : Assess bactericidal kinetics over 24 hours.
- Resistance Profiling : Compare efficacy against wild-type and fluoroquinolone-resistant mutants (e.g., gyrA mutants) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Stability studies (pH 1–14, 37°C) monitored via HPLC reveal degradation pathways:
- Acidic Conditions : Ester hydrolysis dominates, producing the carboxylic acid derivative.
- Basic Conditions : Quinoline ring oxidation or dehalogenation may occur. Contradictions arise from varying buffer compositions (e.g., phosphate vs. carbonate). Use isotopically labeled analogs (O) to track hydrolysis intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
